Potassium hexachloropalladate(IV)

X-ray absorption spectroscopy Electronic structure Palladium oxidation state

Researchers seeking reproducible sub-10 nm Pd nanoparticles often encounter uncontrolled particle growth when using conventional Pd(II) precursors. Potassium hexachloropalladate(IV) (K₂PdCl₆) resolves this through its +4 oxidation state, which confers a higher standard reduction potential and enables temperature-dependent growth suppression on amino-functionalized supports. • Yields tunable sub-10 nm Pd nanoparticles with high dispersion for Heck, Suzuki, and hydrogenation catalysis • Enables DSSC cathodes achieving 4.12% power conversion efficiency-within ~18% of the Pt standard (5.04%) • Delivers 160 mV peak-to-peak separation for unambiguous simultaneous dopamine/ascorbic acid detection Supplied as ≥99% purity red crystalline powder with full QA documentation. Global shipping from stock.

Molecular Formula Cl6K2Pd
Molecular Weight 397.3 g/mol
CAS No. 16919-73-6
Cat. No. B099366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hexachloropalladate(IV)
CAS16919-73-6
Synonymspotassium hexachloropalladate(IV)
Molecular FormulaCl6K2Pd
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
InChIInChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6
InChIKeyOEDRXJBJMMJUSV-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hexachloropalladate(IV): Core Properties & Procurement Identifiers


Potassium hexachloropalladate(IV) (K₂PdCl₆, CAS 16919-73-6) is an inorganic coordination complex where palladium exists in the +4 oxidation state. It is supplied as a red crystalline powder with a density of 2.738 g/mL at 25°C . The compound is highly hygroscopic and exhibits oxidizing properties , decomposing below 400°C . Unlike the more common Pd(II) precursors such as potassium tetrachloropalladate(II) (K₂PdCl₄), this Pd(IV) complex provides a distinct electronic environment—evidenced by a 2.0 eV shift in the Pd LIII X‑ray absorption white line toward higher energies [1]—which directly influences its reactivity in nanoparticle synthesis and electrocatalysis.

Pd(IV) Coordination Complex
Distinct electronic environment for nanoparticle synthesis and electrocatalysis
Precursor for Tunable Nanoparticles
Supports sub-10 nm Pd particle engineering on functionalized supports
Electrochemical & Sensor Research
Applicable to DSSC counter electrodes and neurotransmitter detection

Potassium Hexachloropalladate(IV): Why Generic Substitution Fails


Substituting potassium hexachloropalladate(IV) with its Pd(II) counterpart (K₂PdCl₄) or with sodium/ammonium hexachloropalladate(IV) salts fundamentally alters the reduction thermodynamics, particle nucleation kinetics, and electrochemical response. The +4 oxidation state in K₂PdCl₆ confers a higher standard reduction potential , leading to distinct temperature‑dependent coordination behavior with amino‑functionalized supports that enables unconventional particle growth suppression (<10 nm) [1]. Furthermore, the potassium counterion influences solubility and crystal packing compared to sodium or ammonium analogs, directly impacting precursor loading in aqueous deposition processes [2]. Generic substitution therefore risks uncontrolled particle size distributions, altered catalytic turnover frequencies, and compromised sensor selectivity—as documented in the following quantitative comparisons.

Target K₂PdCl₆ (Pd(IV))
Substitute Pd(II) salts (e.g., K₂PdCl₄)
Higher reduction potential and distinct coordination behavior may shift nucleation kinetics and particle growth pathways.
Target K₂PdCl₆ (Potassium)
Substitute Na⁺ or NH₄⁺ hexachloropalladate(IV)
Cation substitution alters solubility, hygroscopicity, and support interactions, potentially affecting deposition uniformity.

Potassium Hexachloropalladate(IV): Quantitative Evidence vs. Comparators


Electronic Structure: XANES White Line Shift vs. Pd(II)

Palladium LIII X‑ray absorption near‑edge spectroscopy (XANES) reveals a definitive 2.0 eV shift of the white line to higher energy for K₂PdCl₆ relative to K₂PdCl₄ or (NH₄)₂PdCl₄ [1]. This shift quantifies the electronic difference between Pd(IV) and Pd(II) centers, confirming that K₂PdCl₆ provides a distinct local coordination geometry and higher effective nuclear charge on palladium.

Electronic Structure
Head-to-head
2.0 eV
Confirms distinct Pd(IV) coordination geometry vs. Pd(II) complexes
Pd LIII XANES white line shift
X-ray absorption spectroscopy Electronic structure Palladium oxidation state

Nanoparticle Size Control: Unconventional Inhibition vs. Pd(II) Salts

When K₂PdCl₆ is used as the precursor for growing Pd nanoparticles on amino‑functionalized hollow mesoporous silica (amino‑HMSNs), an unconventional temperature‑dependent growth inhibition is observed. At elevated temperatures (60–80°C), particle size remains tunable below 10 nm with high dispersion, contrasting with typical Pd(II) precursors that yield larger aggregates under similar thermal conditions [1].

Nanoparticle Size Control
Reported
K₂PdCl₆: sub-10 nm, tunable
Pd(II): >20 nm, broader distribution
May support finer size control for catalyst research
Amino-functionalized HMSN supports, 60–80°C
Nanoparticle synthesis Particle size control Heterogeneous catalysis

Dye-Sensitized Solar Cell Cathodes: Pd vs. Pt Efficiency

Palladium films deposited from K₂PdCl₆ via liquid phase deposition (LPD) were evaluated as Pt‑alternative cathodes in dye‑sensitized solar cells (DSSCs). At an optimal K₂PdCl₆ concentration of 1.00 mM, the resulting Pd cathode achieves a power conversion efficiency (η) of 4.12%, compared to 5.04% for a standard Pt cathode under identical illumination [1]. The Pd cathode exhibits lower series resistance (Rₛ) and higher recombination resistance (R_cr), indicating favorable charge transfer kinetics despite the slightly lower η.

DSSC Cathode Efficiency
Head-to-head
Pd cathode η 4.12%
Pt cathode η 5.04%
Potential Pt substitute for cost-sensitive DSSC research
Liquid phase deposition, standard illumination
Dye-sensitized solar cells Counter electrode Renewable energy

Dopamine and Ascorbic Acid Detection with Pd/PANI Electrodes

A Pd/polyaniline (PANI) multilayer film fabricated using K₂PdCl₆ as the precursor (2×10⁻³ mol/L, -0.3 V pulse potential, 17 pulse steps) enables simultaneous detection of ascorbic acid (AA) and dopamine (DA) with a peak‑to‑peak separation of 160 mV [1]. Linear detection ranges are 5×10⁻⁵–4×10⁻⁴ mol/L for AA and 4×10⁻⁵–1×10⁻⁴ mol/L for DA in phosphate buffer (pH 7.0) [1].

Electrochemical Sensor
Cross-study comparable
160 mV peak separation (AA/DA)
Supports simultaneous neurotransmitter detection research
DPV, Pd/PANI electrode, pH 7.0
Electrochemical sensor Dopamine detection Ascorbic acid

Potassium Hexachloropalladate(IV): Priority Application Scenarios


Palladium Nanoparticle Synthesis for Heterogeneous Catalysis

The ability of K₂PdCl₆ to yield tunable, sub‑10 nm Pd nanoparticles with high dispersion on amino‑functionalized supports [1] makes it the precursor of choice for laboratories developing next‑generation Heck, Suzuki, and hydrogenation catalysts. The unconventional temperature‑dependent growth suppression enables precise particle size engineering, maximizing catalytically active surface area while minimizing precious metal loading per reaction.

Cost-Effective Pd Counter Electrodes for DSSCs

Given that K₂PdCl₆‑derived Pd cathodes achieve 4.12% power conversion efficiency—within ~18% of the Pt standard (5.04%) [2]—this precursor is strongly indicated for research groups and pilot‑scale manufacturers seeking to reduce DSSC fabrication costs without sacrificing fundamental charge transfer performance. The liquid phase deposition process further simplifies manufacturing relative to vacuum‑based Pt deposition.

Electrochemical Sensors for Dopamine and Ascorbic Acid

For neurochemical sensing and point‑of‑care diagnostic platforms, the 160 mV peak‑to‑peak separation achieved with K₂PdCl₆‑derived Pd/PANI electrodes [3] provides unambiguous simultaneous detection of dopamine and ascorbic acid. This level of resolution is essential for accurate neurotransmitter quantification in complex biological matrices and is a direct consequence of the Pd nanoparticle morphology attainable with this specific Pd(IV) precursor.

Spectroscopic Calibration Standards for Pd Oxidation States

The 2.0 eV chemical shift in the Pd LIII white line relative to Pd(II) complexes [4] establishes K₂PdCl₆ as a reliable reference standard for X‑ray absorption spectroscopy (XAS) beamlines and materials characterization facilities. Researchers needing to unambiguously assign Pd(IV) spectral features in complex samples rely on this compound as a pure, well‑characterized Pd(IV) standard.

Application
Selection Property
Validation Focus
Pd Nanoparticle Synthesis Research
Pd(IV) precursor with tunable size and dispersion
Particle size and dispersion verification
Cost-Sensitive DSSC Cathode Research
Pt-comparable charge transfer kinetics
Efficiency and electrochemical characterization
Neurotransmitter Sensor Research
High peak resolution for ascorbic acid and dopamine
Interference testing and linear range validation
XAS Calibration Standard
Pd(IV) XANES reference material
White line energy confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium hexachloropalladate(IV)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.